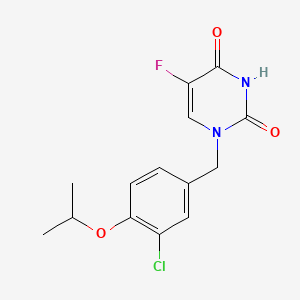
3-(Chloromethyl)hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a chloromethyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)hept-3-ene typically involves the chloromethylation of hept-3-ene. One common method is the reaction of hept-3-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the double bond of hept-3-ene to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)hept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Electrophilic Addition: Halogens like bromine or chlorine can be added across the double bond in the presence of a solvent like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to convert the double bond into an epoxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Addition Products: Dihalides or hydrogenated alkanes are common products of addition reactions.
Oxidation Products: Epoxides or hydroxylated derivatives are typical oxidation products.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)hept-3-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The reactivity of the chloromethyl group allows for the modification of biomolecules, aiding in the study of biological processes.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)hept-3-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-Heptene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)hept-3-ene: Similar in structure but with a bromomethyl group, which can lead to different reactivity and selectivity in reactions.
3-(Hydroxymethyl)hept-3-ene: Contains a hydroxymethyl group, making it more suitable for reactions involving hydrogen bonding or further oxidation.
Uniqueness
3-(Chloromethyl)hept-3-ene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.
Propiedades
Número CAS |
65588-46-7 |
|---|---|
Fórmula molecular |
C8H15Cl |
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
3-(chloromethyl)hept-3-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-8(4-2)7-9/h6H,3-5,7H2,1-2H3 |
Clave InChI |
FVHYBJRVHJBRPD-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)

![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)

![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)



![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)



